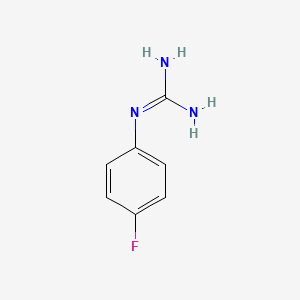

1-(4-Fluorophenyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTLMODNENPLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364299 | |

| Record name | 1-(4-fluorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65783-21-3 | |

| Record name | 1-(4-fluorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)guanidine is a halogenated aryl guanidine derivative. The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic moiety that is protonated at physiological pH. This structural feature often imparts significant biological activity to molecules in which it is present. Guanidine-containing compounds are a well-established class of therapeutic agents with a broad spectrum of activities, including antihypertensive, antidiabetic, and antimicrobial effects. The introduction of a fluorine atom to the phenyl ring can modulate the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a summary of the available chemical properties of this compound, drawing on data from closely related analogs where specific information is unavailable. It also outlines detailed experimental protocols for the determination of its key chemical and physical characteristics, and presents a generalized synthetic approach.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the public domain. The following tables summarize the available information for the hydrochloride salt of the compound and provide estimated values or data from structurally similar compounds for comparison.

Table 1: General and Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source/Notes |

| Chemical Name | This compound hydrochloride | - |

| CAS Number | 76635-19-3 | - |

| Molecular Formula | C₇H₉ClFN₃ | Calculated |

| Molecular Weight | 189.62 g/mol | Calculated |

| Appearance | White to pale brown solid (predicted) | Based on related compounds |

| Melting Point | Data not available (~220 °C for a related morpholino derivative) | [1] |

| Boiling Point | Data not available | - |

| Solubility | Data not available (expected to be soluble in polar solvents) | General property of guanidine salts |

| pKa | Data not available (pKa of aryl guanidines are influenced by substituents) | [1][2][3][4][5] |

Table 2: Spectral Data (Predicted and General for Aryl Guanidines)

| Spectral Data | Predicted/General Characteristics |

| ¹H NMR | Aromatic protons (AA'BB' system), broad signals for guanidinium protons (NH). |

| ¹³C NMR | Aromatic carbons, characteristic signal for the guanidinium carbon (~155-160 ppm). |

| IR Spectroscopy | N-H stretching vibrations (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650 cm⁻¹), C-F stretching (~1200-1250 cm⁻¹), and aromatic C-H and C=C bands. |

| Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺. |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of this compound. The following are standard methodologies for determining key physicochemical properties.

Synthesis of this compound Hydrochloride

A common method for the synthesis of aryl guanidines involves the reaction of an amine with a guanylating agent.[6][7][8][9][10]

Materials:

-

4-Fluoroaniline

-

Cyanamide

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 4-fluoroaniline (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to form the hydrochloride salt of the aniline.

-

Add a solution of cyanamide (1.2 equivalents) in water to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with an aqueous solution of sodium hydroxide to precipitate the free base.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude this compound.

-

Dissolve the crude product in a minimal amount of ethanol and add concentrated hydrochloric acid to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.

References

- 1. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Guanidine synthesis by guanylation [organic-chemistry.org]

- 7. Guanidine synthesis by guanidinylation [organic-chemistry.org]

- 8. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(4-fluorophenyl)guanidine, a valuable building block in medicinal chemistry and drug discovery. This document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers in the successful synthesis of this target compound.

Introduction

Guanidine and its derivatives are a class of organic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can participate in multiple hydrogen bonding interactions, often mimicking the side chain of arginine. This property makes guanidine-containing molecules attractive for targeting various enzymes and receptors. This compound, in particular, serves as a key intermediate in the synthesis of a range of biologically active molecules, including inhibitors of nitric oxide synthase and other therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity.

This guide focuses on the most common and practical laboratory-scale synthesis of this compound, proceeding from readily available starting materials.

Core Synthesis Pathway

The principal and most direct method for the synthesis of this compound involves the guanylation of 4-fluoroaniline. This reaction is typically achieved by treating 4-fluoroaniline with a suitable guanylating agent, such as cyanamide, in the presence of an acid catalyst. The overall reaction proceeds as a nucleophilic addition of the amino group of 4-fluoroaniline to the carbon atom of the guanylating agent.

Reaction Scheme

The general chemical transformation can be depicted as follows:

Caption: Synthesis of this compound from 4-Fluoroaniline.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is based on established methods for the guanylation of anilines.

Synthesis of this compound Hydrochloride

Materials:

-

4-Fluoroaniline

-

Cyanamide (50% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Acetone

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroaniline (e.g., 10 mmol, 1.11 g) in ethanol (20 mL).

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (e.g., 10 mmol, 0.83 mL) with stirring.

-

Addition of Cyanamide: To the stirred solution, add a 50% aqueous solution of cyanamide (e.g., 25 mmol, 1.05 g).

-

Reaction: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralization and Precipitation: To the residue, add a saturated aqueous solution of sodium carbonate until the pH is basic (pH ~9-10). A solid precipitate of this compound should form.

-

Isolation and Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold acetone.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Fluoroaniline | 1.0 eq |

| Cyanamide | 2.5 eq |

| Hydrochloric Acid | 1.0 eq |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 10 - 12 hours |

| Product | |

| Theoretical Yield | Based on 4-fluoroaniline |

| Expected Yield | 75-85% |

| Appearance | White to off-white solid |

Logical Workflow

The synthesis of this compound can be broken down into a logical sequence of steps, from starting material preparation to final product isolation.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and straightforward pathway for the synthesis of this compound. The described method, utilizing the guanylation of 4-fluoroaniline with cyanamide, is a well-established and efficient route for obtaining this valuable intermediate. The provided experimental protocol and quantitative data serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the synthesis of this and related guanidine-containing compounds for further investigation and application. Adherence to standard laboratory safety practices is essential when carrying out these procedures.

Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action of 1-(4-Fluorophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 1-(4-Fluorophenyl)guanidine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-established biological activities of structurally related guanidine derivatives. The experimental protocols and potential signaling pathways described herein are based on established methodologies for this class of compounds and serve as a foundational framework for future research.

Introduction

Guanidine, a nitrogen-rich functional group, is a recurring motif in a vast array of biologically active natural products and synthetic molecules. Its ability to exist in a protonated state at physiological pH allows it to participate in crucial hydrogen bonding and electrostatic interactions with various biological targets. The introduction of a 4-fluorophenyl moiety to the guanidine core, as in this compound, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and target affinity, by altering its lipophilicity and electronic distribution.

This technical guide consolidates the current understanding of guanidine pharmacology to propose the most probable mechanisms of action for this compound. It details potential molecular targets, summarizes quantitative data from analogous compounds, provides in-depth experimental protocols for investigation, and visualizes the associated signaling pathways and experimental workflows.

Potential Mechanisms of Action and Molecular Targets

Based on the extensive research on guanidine-containing compounds, the primary mechanisms of action for this compound are likely to involve one or more of the following:

-

Modulation of Ion Channels: Guanidine and its derivatives are well-documented modulators of voltage-gated ion channels, particularly sodium (NaV) and potassium (KV) channels.[1][2][3] By interacting with the channel pore or its voltage-sensing domains, these compounds can alter ion flux, leading to changes in cellular excitability. This is a key mechanism for the effects of guanidinium toxins.[1]

-

Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, a common substrate for many enzymes. This allows guanidine derivatives to act as competitive inhibitors for enzymes such as nitric oxide synthase (NOS), protein disulfide isomerase, and various kinases.[4][5][6]

-

Receptor Binding and Modulation: Aryl guanidine structures have been shown to interact with various G-protein coupled receptors (GPCRs) and other receptor types. For instance, some guanidine derivatives are known to be ligands for α2-adrenergic and histamine H3 receptors.[7][8][9]

-

DNA Intercalation and Groove Binding: A growing body of research is exploring the potential of guanidine derivatives as anticancer agents that interact with DNA. These compounds can bind to the minor groove of the DNA double helix, interfering with replication and transcription processes.[10]

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential activity of this compound, the following tables summarize key pharmacological data from analogous compounds.

Table 1: Inhibition of Voltage-Gated Potassium (Kv) Channels by Guanidine Analogs

| Compound | Channel Type | IC50 (mM) | Reference |

| Guanidine | Shaker Kv | 1.3 ± 0.1 | [3] |

| Methylguanidine | Shaker Kv | 0.8 ± 0.1 | [3] |

| Ethylguanidine | Shaker Kv | 0.5 ± 0.1 | [3] |

Table 2: DNA Binding Affinity of Novel Guanidine Derivatives

| Compound | DNA Type | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) | Reference |

| Compound 7i (4-Me, 4-Br substituted) | Salmon Sperm DNA | 3.49 × 105 ± 0.04 | -31.61 | [10] |

| Compound 7e (3,4,5-trimethyl substituted) | Salmon Sperm DNA | 2.87 × 105 ± 0.05 | -31.13 | [10] |

| Compound 7a (unsubstituted) | Salmon Sperm DNA | 2.51 × 105 ± 0.03 | -30.79 | [10] |

Table 3: Receptor Binding Affinities of Guanidine-Based Ligands

| Compound | Receptor | pKi | Reference |

| Guanfacine | α2A Adrenoceptor | 7.8 | [9] |

| Guanabenz | α2A Adrenoceptor | 7.6 | [9] |

| Compound 1c | Histamine H3 Receptor | 6.80 | [11] |

Detailed Experimental Protocols

The following section outlines detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Synthesis of this compound

A common method for the synthesis of aryl guanidines involves the reaction of the corresponding aniline with a guanylating agent.

Protocol:

-

Starting Materials: 4-fluoroaniline and a suitable guanylating agent (e.g., S-methylisothiourea sulfate or cyanamide).

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or water, often under reflux conditions.

-

Reaction Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Purification: The product is typically purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Electrophysiological Analysis of Ion Channel Modulation

The effect of this compound on ion channel activity can be assessed using the patch-clamp technique.

Protocol:

-

Cell Culture: Use a cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific KV or NaV channel subunit).

-

Patch-Clamp Recording:

-

Prepare whole-cell patch-clamp recordings.

-

The intracellular (pipette) solution should contain appropriate ions and buffering agents.

-

The extracellular (bath) solution should also be appropriately formulated.

-

-

Drug Application: Apply this compound at various concentrations to the bath solution.

-

Data Acquisition: Record the ionic currents in response to specific voltage protocols before and after drug application.

-

Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics to determine the effect of the compound.

Enzyme Inhibition Assays

To investigate the potential inhibitory effect on enzymes like nitric oxide synthase (NOS), a colorimetric or fluorometric assay can be employed.

Protocol:

-

Enzyme and Substrate: Use purified recombinant enzyme (e.g., iNOS) and its substrate (e.g., L-arginine).

-

Assay Buffer: Prepare an appropriate assay buffer containing necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin for NOS).

-

Inhibition Assay:

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Measure the product formation (e.g., conversion of oxyhemoglobin to methemoglobin for NOS activity) over time using a spectrophotometer.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA Binding Studies

UV-Visible spectroscopy can be used to determine the binding affinity of this compound to DNA.

Protocol:

-

DNA Preparation: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

-

UV-Vis Titration:

-

Keep the concentration of this compound constant while titrating with increasing concentrations of ctDNA.

-

Record the UV-Vis absorption spectrum after each addition of DNA.

-

-

Data Analysis: Monitor the changes in the absorption spectra (e.g., hypochromism or hyperchromism and red or blue shifts) to confirm binding. The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation.[10]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows.

Caption: Potential signaling pathway of this compound via ion channel modulation.

Caption: Experimental workflow for determining enzyme inhibitory activity.

Caption: Logical relationship of potential DNA binding and its downstream cellular effects.

Conclusion

While the precise molecular interactions of this compound remain to be fully elucidated, the existing body of knowledge on guanidine-containing compounds provides a strong foundation for targeted investigation. The most promising avenues for research point towards its role as a modulator of ion channels, an enzyme inhibitor, a receptor ligand, or a DNA binding agent. The experimental protocols and conceptual frameworks presented in this guide are designed to empower researchers to systematically explore these possibilities and ultimately define the mechanism of action of this and other novel guanidine derivatives. Such understanding is critical for the rational design and development of new therapeutic agents.

References

- 1. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase [pubmed.ncbi.nlm.nih.gov]

- 7. Selective mode of action of guanidine-containing non-peptides at human NPFF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of 1-(4-Fluorophenyl)guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives have long been a focal point in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The inherent basicity and ability of the guanidinium group to form multiple hydrogen bonds contribute to its versatile interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of a specific derivative, 1-(4-Fluorophenyl)guanidine. While extensive research exists for the broader guanidine class, this document consolidates the available, albeit limited, specific data for this fluorinated analog, alongside relevant information from closely related compounds to infer its potential therapeutic applications and mechanisms of action.

Synthesis of this compound and Related Derivatives

The synthesis of phenylguanidine derivatives is a well-established process in organic chemistry. A common method involves the reaction of a corresponding aniline with cyanamide in the presence of an acid. For this compound, this would typically involve the reaction of 4-fluoroaniline with cyanamide.

A general synthetic scheme is presented below:

Figure 1. General synthesis of this compound.

More complex derivatives, such as those with substitutions on the guanidine nitrogen, can be synthesized through multi-step procedures often involving protecting groups and subsequent guanylation reactions[1].

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar guanidine compounds, this compound is anticipated to exhibit a range of pharmacological effects. The primary areas of interest include antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity

Guanidine derivatives are known for their antibacterial and antifungal properties. The positively charged guanidinium group can interact with and disrupt the negatively charged components of microbial cell membranes, leading to cell lysis and death[2]. Studies on various phenylguanidine derivatives have demonstrated their efficacy against a range of pathogens.

Table 1: Antimicrobial Activity of Representative Guanidine Derivatives

| Compound/Derivative Class | Organism(s) | Reported Activity (MIC/IC50) | Reference |

| Alkyl-guanidine oligomers | E. cloacae, A. baumannii | 2 and 4 µg/mL | [3] |

| Guanidine-functionalized labdane diterpenoids | C. albicans | 8 and 16 µg/mL | |

| Guanidine-based lead compound | MRSA and VRE | 2 µg/mL | [2] |

Anticancer Activity

The anticancer potential of guanidine derivatives is another significant area of research. The proposed mechanisms of action are diverse and include:

-

DNA Interaction: The guanidinium group can bind to the minor groove of DNA, interfering with replication and transcription processes[2].

-

Induction of Apoptosis: Some guanidine-containing compounds have been shown to induce programmed cell death in cancer cells.

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation is another key mechanism.

Cytotoxicity assays, such as the MTT assay, are commonly used to evaluate the anticancer activity of these compounds. While specific IC50 values for this compound against various cancer cell lines are not documented in the available literature, studies on other guanidine derivatives provide insights into their potential potency. For example, certain guanidine derivatives have demonstrated IC50 values in the low micromolar range against cell lines like medulloblastoma and leukemia[4][5].

Figure 2. Postulated anticancer mechanisms of guanidine derivatives.

Enzyme and Receptor Inhibition

The guanidine moiety is a common pharmacophore in enzyme inhibitors and receptor ligands due to its ability to mimic the side chain of arginine and interact with negatively charged residues in active sites or binding pockets.

A notable finding is the activity of a more complex derivative, 1-(4-fluorophenyl)-2-(5-(2-hydroxy-5-methoxybenzoyl)pyrimidin-2-yl)guanidine , which has been identified as a Toll-Like Receptor 4 (TLR4) antagonist with an IC50 value in the low micromolar range[6]. This suggests that the this compound scaffold can be a valuable starting point for designing potent modulators of specific biological targets.

Guanidine hydrochloride itself has been shown to be a mixed-type noncompetitive inhibitor of recombinant human protein disulfide isomerase (rhPDI)[1]. This indicates that even simple guanidine compounds can have specific enzymatic targets.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines standard experimental protocols for key assays.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Figure 3. Workflow for MIC determination.

Detailed Steps:

-

Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Preparation of Inoculum: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Figure 4. Workflow for MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Seed a known number of cancer cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

While direct and extensive biological data for this compound is currently limited, the existing literature on related guanidine derivatives strongly suggests its potential as a bioactive molecule, particularly in the areas of antimicrobial and anticancer research. The fluorophenyl moiety may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its activity and selectivity.

Future research should focus on:

-

Systematic Screening: Evaluating the antimicrobial activity of this compound against a broad panel of bacterial and fungal pathogens to determine its MIC values.

-

Anticancer Profiling: Assessing the cytotoxicity of the compound against a diverse range of cancer cell lines to identify potential therapeutic targets and determine its IC50 values.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for optimal biological activity.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of this compound.

References

- 1. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1-(4-Fluorophenyl)guanidine: An Investigative Report on Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks extensive specific data on the therapeutic uses and biological activity of 1-(4-Fluorophenyl)guanidine. This document, therefore, presents a technical overview of its potential therapeutic applications based on the well-documented activities of the broader classes of guanidine and phenylguanidine derivatives. The information herein should be considered a starting point for further investigation.

Executive Summary

Guanidine and its derivatives are a class of organic compounds with a wide range of biological activities.[1][2] The guanidinium group, being protonated at physiological pH, can engage in significant molecular interactions, making it a key pharmacophore in numerous approved drugs and clinical candidates. Phenylguanidines, in particular, have been investigated for their effects on various physiological systems. This report explores the potential therapeutic uses of this compound by extrapolating from the known pharmacology of related compounds. The primary hypothesized mechanisms of action center on the modulation of ion channels, specifically voltage-gated potassium (Kv) channels and acid-sensing ion channels (ASICs).[3][4] This document outlines these potential mechanisms, provides generalized experimental protocols for their investigation, and suggests a path forward for the preclinical assessment of this compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacology of analogous compounds, two primary target classes are proposed for this compound:

Voltage-Gated Potassium (Kv) Channel Inhibition

Guanidine and its alkyl analogs are known to inhibit voltage-gated potassium channels.[3][5] This inhibition leads to a delay in the repolarization of the cell membrane, which can enhance neurotransmitter release at the neuromuscular junction.[5] This mechanism underlies the therapeutic use of guanidine in conditions like Lambert-Eaton myasthenic syndrome.[5] It is plausible that this compound shares this inhibitory activity. The fluorophenyl moiety may influence the potency and selectivity of the compound for different Kv channel subtypes.

Modulation of Acid-Sensing Ion Channels (ASICs)

ASICs are proton-gated cation channels involved in pain sensation, fear, and neurodegeneration following ischemia.[6][7] Certain guanidine-containing molecules, such as 2-guanidine-4-methylquinazoline (GMQ), have been shown to be subtype-specific modulators of ASICs.[4][8] These modulators can alter the pH-dependence of channel activation and inactivation.[4] Given this precedent, this compound may act as a modulator of ASIC activity, suggesting potential applications in pain management or neuroprotection.

Quantitative Data (Hypothetical and Comparative)

No specific quantitative data for this compound is currently available in the public domain. The following table presents a hypothetical framework for data presentation and includes representative data for related compounds to provide context for future studies.

| Compound/Derivative | Target | Assay Type | Potency (IC50/EC50) | Reference |

| This compound | Kv Channels | Electrophysiology | To be determined | N/A |

| This compound | ASIC Subtypes | Calcium Imaging | To be determined | N/A |

| Tetraethylammonium (TEA) | Kv Channels | Electrophysiology | ~200 µM - 50 mM (subtype dependent) | [9] |

| 2-guanidine-4-methylquinazoline (GMQ) | ASIC3 | Electrophysiology | Activates at pH 7.4 | [4] |

Experimental Protocols

The following are generalized protocols for the initial characterization of this compound.

Synthesis of this compound

Substituted phenylguanidines can be synthesized through several established methods. A common approach involves the reaction of the corresponding aniline with cyanamide under acidic conditions or using a catalyst.[10][11]

Materials:

-

4-Fluoroaniline

-

Cyanamide

-

Scandium (III) triflate (Sc(OTf)3) or another suitable catalyst

-

Water or an appropriate solvent

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure (Catalytic Method):

-

Dissolve 4-fluoroaniline (1 equivalent) and cyanamide (1.2 equivalents) in water.

-

Add a catalytic amount of Sc(OTf)3 (e.g., 10 mol%).

-

Heat the reaction mixture at 100°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and wash with an organic solvent (e.g., chloroform) to remove unreacted starting material.

-

Concentrate the aqueous layer in vacuo.

-

Purify the residue by column chromatography on silica gel to yield this compound.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

Before functional assays, it is crucial to determine the cytotoxic profile of the compound.[12][13]

Materials:

-

Human cell line (e.g., HEK293 or a cancer cell line like HeLa)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add the compound dilutions. Include vehicle controls.

-

Incubate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours.[13]

-

Remove the MTT-containing medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Electrophysiological Screening for Kv Channel Inhibition (Whole-Cell Patch-Clamp)

This technique directly measures the effect of the compound on ion channel currents.[14]

Materials:

-

Cells expressing the target Kv channel (e.g., CHO or HEK293 cells stably transfected with Kv1.3)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular and extracellular recording solutions

-

This compound solutions at various concentrations

Procedure:

-

Culture cells on glass coverslips suitable for recording.

-

Pull patch pipettes and fill with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline Kv currents by applying a voltage-step protocol (e.g., depolarizing steps from a holding potential of -80 mV).

-

Perfuse the cell with the extracellular solution containing this compound at a specific concentration.

-

Record Kv currents in the presence of the compound.

-

Wash out the compound with the control extracellular solution to check for reversibility.

-

Repeat for a range of concentrations to generate a dose-response curve and calculate the IC50.

Functional Screening for ASIC Modulation (Calcium Imaging)

This assay measures changes in intracellular calcium, which can be an indicator of ASIC activation.[15][16]

Materials:

-

Cells expressing the target ASIC subtype (e.g., HEK293 cells transfected with ASIC1a or ASIC3)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Recording buffer (e.g., HBSS) at various pH levels

-

Fluorescence microscope or a plate-based fluorescence reader (e.g., FLIPR)

-

This compound solutions

Procedure:

-

Plate cells in a 96-well plate or on coverslips.

-

Load the cells with Fluo-4 AM in the presence of Pluronic F-127 for 30-60 minutes.

-

Wash the cells with recording buffer at pH 7.4.

-

Acquire a baseline fluorescence reading.

-

Apply the recording buffer with a low pH (e.g., pH 6.0) to activate the ASICs and record the fluorescence change.

-

Wash and allow the cells to recover.

-

Pre-incubate the cells with this compound for a few minutes.

-

Repeat the low pH stimulation in the presence of the compound and record the fluorescence.

-

Analyze the data to determine if the compound potentiates or inhibits the acid-induced calcium influx.

Future Directions and Conclusion

References

- 1. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]

- 2. Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2₍₃₎ by High-Throughput Virtual Screening and Automated Patch Clamp - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.tocris.com [resources.tocris.com]

- 10. 1-phenylguanidine synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(4-Fluorophenyl)guanidine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry

The 1-(4-fluorophenyl)guanidine moiety is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its unique combination of a basic guanidine group and a fluorinated aromatic ring allows for interactions with various biological targets, leading to a spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, focusing on key therapeutic areas including kinase inhibition, ion channel modulation, and antimicrobial activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1)

Recent studies have identified arylguanidine derivatives as potent inhibitors of MSK1, a key enzyme in the inflammatory signaling cascade. While direct SAR studies on this compound are limited, data from analogous phenylguanidine compounds provide valuable insights into the structural requirements for MSK1 inhibition.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of arylpyridin-2-yl guanidine derivatives against MSK1 has been evaluated, with the 6-phenylpyridin-2-yl guanidine scaffold showing promise.[1] Modifications on the phenyl ring, including the introduction of a fluorine atom, are common strategies to modulate potency and pharmacokinetic properties. The following table summarizes the IC50 values for a series of related compounds.

| Compound ID | R1 (Substitution on Phenyl Ring) | MSK1 IC50 (µM) |

| 1a | H | 17.9 |

| 1b | 4-F | Data not available, but predicted to have similar or enhanced activity based on common bioisosteric replacement principles. |

| 1c | 4-Cl | > 30 |

| 1d | 4-Me | > 30 |

| 1e | 4-OMe | > 30 |

| 1f | 3-F | > 30 |

| 1g | 2-F | > 30 |

| H89 | (Positive Control) | 0.25 ± 0.06 |

| Fasudil | (Positive Control) | 1.74 ± 0.16 |

Table 1: Inhibitory activity of 6-arylpyridin-2-yl guanidine derivatives against MSK1. Data extracted from a study on novel MSK1 inhibitors.[1]

SAR Insights:

-

The unsubstituted phenyl ring (Compound 1a ) provides a baseline activity.

-

Substitutions at the para-position of the phenyl ring with chloro, methyl, or methoxy groups (Compounds 1c-1e ) lead to a significant loss of activity.

-

Fluorine substitution at the meta- and ortho-positions (Compounds 1f-1g ) also results in decreased potency.

-

While data for the 4-fluoro analog is not explicitly provided in this series, the unique electronic properties of fluorine often lead to favorable interactions with protein targets. Further investigation is warranted to confirm its activity.

Experimental Protocol: MSK1 Enzymatic Assay

The inhibitory activity of the compounds against MSK1 is determined using an in vitro enzymatic assay.

Materials:

-

Recombinant human MSK1 enzyme

-

Peptide substrate (e.g., Crosstide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

32P-γ-ATP or ADP-Glo™ Kinase Assay (Promega)

-

Test compounds dissolved in DMSO

Procedure:

-

The MSK1 enzyme is pre-incubated with the test compound at various concentrations for a specified period (e.g., 15 minutes) at room temperature in the assay buffer.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP (spiked with 32P-γ-ATP if using radiometric detection).

-

The reaction mixture is incubated for a set time (e.g., 30 minutes) at 30°C.

-

The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid for radiometric assay or ADP-Glo™ reagent).

-

For the radiometric assay, the phosphorylated substrate is separated from the unreacted ATP using phosphocellulose paper, and the radioactivity is quantified using a scintillation counter.

-

For the ADP-Glo™ assay, the amount of ADP produced is quantified by measuring luminescence according to the manufacturer's protocol.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Signaling Pathway and Experimental Workflow

Caption: Workflow for determining the IC50 of MSK1 inhibitors.

Modulation of Voltage-Gated Potassium (Kv) Channels

Guanidine and its derivatives are known to inhibit voltage-gated potassium (Kv) channels, which play a crucial role in neuronal excitability and neurotransmitter release.[2][3] The 4-fluorophenyl group can significantly influence the potency and selectivity of these compounds.

Mechanism of Action and SAR Insights

Guanidinium ions are thought to block the pore of Kv channels from the intracellular side, thereby preventing potassium ion efflux and prolonging the action potential. The structure-activity relationship for simple alkylguanidines suggests that the size and substitution pattern on the guanidine group are critical for activity.

-

Lipophilicity: The introduction of a phenyl ring, particularly with a lipophilic fluorine atom, is expected to enhance membrane permeability and potentially increase the intracellular concentration of the compound, leading to more potent channel blockade.

-

Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the pKa of the guanidinium group, which may affect its interaction with the channel pore.

-

Steric Factors: The size and shape of the substituted phenyl ring will determine the fit within the binding site of the channel.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The effect of guanidine compounds on Kv channels is commonly studied by expressing the channel of interest in Xenopus laevis oocytes and measuring the ionic currents using the two-electrode voltage clamp technique.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired Kv channel (e.g., Shaker)

-

Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)

-

Intracellular electrodes filled with KCl

-

Voltage-clamp amplifier and data acquisition system

-

Test compounds dissolved in the recording solution

Procedure:

-

Xenopus oocytes are surgically removed and defolliculated.

-

The oocytes are injected with the cRNA encoding the Kv channel and incubated for 1-3 days to allow for channel expression.

-

An oocyte is placed in a recording chamber and perfused with the recording solution.

-

Two microelectrodes are inserted into the oocyte, one for measuring the membrane potential and the other for injecting current.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit ionic currents through the expressed Kv channels.

-

The baseline current is recorded.

-

The oocyte is then perfused with the recording solution containing the test compound at various concentrations.

-

The effect of the compound on the ionic current is recorded.

-

The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[2]

Logical Relationship of Kv Channel Inhibition

Caption: Postulated mechanism of Kv channel inhibition by guanidine derivatives.

Antimicrobial Activity

Halogenated guanidine derivatives have demonstrated significant antimicrobial activity against a range of pathogens. The presence of a fluorine atom on the phenyl ring can enhance the antibacterial and antifungal properties of these compounds.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of halogenated compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

While specific MIC values for this compound were not found in the surveyed literature, studies on related halogenated phenazines and other halogenated aromatic compounds provide a basis for understanding the potential antimicrobial activity.

| Compound Class | General Structure | Target Organisms | Typical MIC Range (µM) |

| Halogenated Phenazines | Substituted Phenazine Core | Gram-positive bacteria (e.g., S. aureus) | 0.1 - 10 |

| Halogenated Bis(hydroxyphenyl)methanes | Two Halogenated Phenol Rings Linked by Methylene | Bacteria and Fungi | < 3 |

Table 2: Representative antimicrobial activities of halogenated aromatic compounds.[4][5]

SAR Insights:

-

Halogenation: The introduction of halogens, such as fluorine, on aromatic rings often enhances antimicrobial activity.[4][5] This is attributed to increased lipophilicity, which facilitates membrane disruption, and altered electronic properties that can interfere with essential cellular processes.

-

Guanidine Group: The positively charged guanidinium group can interact with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids, leading to membrane depolarization and cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bacterial or fungal strains

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (medium with DMSO)

-

Resazurin or similar viability indicator (optional)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Growth can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).

Antimicrobial Action Workflow

Caption: Simplified workflow of the proposed antimicrobial action.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The available data on related compounds suggest that this moiety can be effectively incorporated into molecules targeting a range of biological entities, including kinases and ion channels, and may possess inherent antimicrobial properties. The fluorine substitution on the phenyl ring is a key feature that can be exploited to fine-tune the potency, selectivity, and pharmacokinetic profile of drug candidates.

This technical guide has summarized the current understanding of the structure-activity relationship of this compound derivatives, drawing upon data from analogous compounds. Detailed experimental protocols and visual representations of relevant pathways and workflows have been provided to aid researchers in their drug discovery efforts. Further focused studies are necessary to fully elucidate the SAR of this promising chemical scaffold for specific biological targets.

References

- 1. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(4-Fluorophenyl)guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-(4-Fluorophenyl)guanidine. Due to a lack of publicly available experimental spectra for this specific compound, this document primarily presents predicted data, supplemented with information from structurally similar compounds to offer a comprehensive analytical profile. This guide is intended to support researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho to F) | 7.1 - 7.3 | m |

| Phenyl-H (meta to F) | 7.0 - 7.2 | m |

| Guanidino-NH | 6.8 - 7.5 | br s |

Disclaimer: This is a predicted spectrum and actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C=N (Guanidino) | 155 - 165 |

| C-F (Phenyl) | 158 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-N (Phenyl) | 135 - 145 |

| CH (Phenyl, ortho to F) | 118 - 125 (d, ²JCF ≈ 20-25 Hz) |

| CH (Phenyl, meta to F) | 114 - 117 (d, ³JCF ≈ 5-10 Hz) |

Note: The chemical shift ranges and coupling constants are estimations based on data for structurally similar compounds, such as 2-(4-fluorophenyl)pyridine and other substituted guanidines.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Mode |

| N-H (Guanidino) | 3100 - 3500 | Stretching |

| C=N (Guanidino) | 1630 - 1680 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-F (Aromatic) | 1100 - 1250 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

Note: These are general expected ranges for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.07750 |

| [M+Na]⁺ | 176.05944 |

| [M-H]⁻ | 152.06294 |

| [M+NH₄]⁺ | 171.10404 |

| [M+K]⁺ | 192.03338 |

| [M]⁺ | 153.06967 |

Data sourced from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory practices for similar organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

The resulting spectrum will show the mass-to-charge ratio (m/z) of the detected ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Fluorophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 1-(4-Fluorophenyl)guanidine is limited. This guide provides a comprehensive overview based on the general properties of guanidine derivatives, alongside detailed, standardized protocols for determining these key physicochemical characteristics.

Introduction

This compound is a substituted guanidine derivative of interest in pharmaceutical and chemical research. The guanidine group, a strong organic base, imparts distinct physicochemical properties that are crucial for its behavior in biological and chemical systems. Understanding the solubility and stability of this compound is paramount for its development as a potential therapeutic agent, as these properties influence its formulation, bioavailability, and shelf-life. This technical guide outlines the theoretical considerations for its solubility and stability and provides detailed experimental protocols for their determination.

Physicochemical Properties of Guanidine Derivatives

Guanidine itself is a colorless, crystalline solid that is highly soluble in polar solvents. The guanidinium cation, formed by the protonation of the guanidine group, is highly stabilized by resonance, which contributes to its strong basicity (pKa ≈ 13.5). This inherent basicity and the ability to form salts significantly influence the solubility and stability of its derivatives.

Predicted Solubility Profile

The solubility of this compound is expected to be pH-dependent. In acidic to neutral solutions, it will likely exist as the more soluble guanidinium salt. In basic solutions, it will be present as the free base, which is predicted to be less soluble in aqueous media. The presence of the fluorophenyl group introduces some lipophilicity, which may influence its solubility in organic solvents.

A summary of expected solubility behavior is presented in Table 1.

Table 1: Predicted Solubility Profile of this compound

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 1-7) | High | Formation of the soluble guanidinium salt. |

| Aqueous Buffers (pH > 9) | Low | Presence of the less soluble free base. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Good solvation of the guanidinium group and the fluorophenyl ring. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Good solvation properties for a wide range of organic molecules. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The polar guanidine group will limit solubility. |

Predicted Stability Profile

The stability of guanidine derivatives is influenced by pH, temperature, and light. Guanidines can be susceptible to hydrolysis, particularly under harsh conditions.

-

Hydrolytic Stability: Guanidines can hydrolyze to form urea and ammonia, a reaction that is typically favored under basic conditions and at elevated temperatures. In acidic to neutral pH, the resonance-stabilized guanidinium cation is expected to be more resistant to hydrolysis.

-

Thermal Stability: As a solid, this compound is expected to be reasonably stable at ambient temperatures. Stability is likely to decrease at elevated temperatures.

-

Photostability: The fluorophenyl group may impart some sensitivity to UV light, potentially leading to degradation.

A summary of factors influencing stability is presented in Table 2.

Table 2: Factors Influencing the Stability of this compound

| Condition | Potential Impact | Degradation Pathway |

| High pH (>9) | Decreased stability | Hydrolysis of the guanidine group. |

| Low pH (<3) | Generally stable | The guanidinium cation is resonance-stabilized. |

| Elevated Temperature | Decreased stability | Increased rate of hydrolysis and other degradation reactions. |

| Light Exposure (UV) | Potential for degradation | Photolytic degradation pathways. |

| Oxidizing Agents | Potential for degradation | Oxidation of the aromatic ring or guanidine group. |

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate buffered saline pH 7.4, water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

A workflow for the shake-flask solubility assay is depicted below.

Stability Assessment: ICH-Compliant Stress Testing

For drug development, stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] This involves forced degradation studies and long-term stability testing.

Methodology for Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and pathways.[9]

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and an elevated temperature (e.g., 60 °C).[10][11]

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug substance and a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Time Points: Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed.

A logical workflow for forced degradation studies is shown below.

Long-Term Stability Testing:

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life.[6][8]

Table 3: Recommended Conditions for Long-Term Stability Testing

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Methodology:

-

Batch Selection: At least three primary batches of this compound should be used.

-

Packaging: The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.

-

Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

-

Analytical Tests: The tests should cover physical, chemical, and microbiological attributes, including appearance, assay of the active substance, and levels of degradation products.

Conclusion

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. who.int [who.int]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. snscourseware.org [snscourseware.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. benchchem.com [benchchem.com]

- 10. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

1-(4-Fluorophenyl)guanidine derivatives and analogs

An In-depth Technical Guide to 1-(4-Fluorophenyl)guanidine Derivatives and Analogs for Researchers and Drug Development Professionals.

Introduction

The guanidine moiety is a fundamental functional group in medicinal chemistry, recognized for its diverse biological activities and its presence in numerous natural products and clinically approved drugs.[1][2][3][4] Guanidines are nitrogen-rich, strongly basic compounds capable of forming multiple hydrogen bonds and engaging in various non-covalent interactions, such as with carboxylates and phosphates, making them effective pharmacophores for a range of biological targets.[2] Their therapeutic applications are extensive, spanning roles as antitumor, antimicrobial, antidiabetic, and cardiovascular agents.[1][5][6]

This guide focuses on a specific subclass: this compound derivatives and their analogs. The introduction of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action for this compound class, supported by detailed experimental protocols and quantitative data to aid researchers in drug discovery and development.

Synthesis Protocols

The synthesis of this compound derivatives typically involves the formation of the guanidine core through the reaction of an amine with a guanylating agent. Common strategies include the use of thioureas, cyanamides, or pyrazole-carboxamidines.

General Synthesis via Desulfurization of Thiourea Precursors

A prevalent and effective method involves the desulfurization of an N,N'-disubstituted thiourea intermediate. This multi-step process offers good yields under mild conditions.

Experimental Protocol:

-

Thiourea Formation:

-

Dissolve 4-fluoroaniline (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran, THF).

-

Add an isothiocyanate derivative (e.g., benzoyl isothiocyanate) (1.0 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure. The resulting thiourea precursor can often be used in the next step without further purification.

-

-

Guanylation via Desulfurization:

-

Dissolve the synthesized thiourea precursor (1.1 mmol) and a primary or secondary amine (the analog component) (1.1 mmol) in dry Dimethylformamide (DMF).

-

Add a base, such as triethylamine (1.4 mmol), to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a desulfurizing agent, typically a thiophilic metal salt like mercuric chloride (HgCl₂) (1.1 mmol), portion-wise under vigorous stirring.[7][8]

-

Maintain stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring progress by TLC.[8]

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the metal sulfide precipitate.[8]

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the final this compound derivative.[9]

-

Caption: General workflow for the synthesis of this compound derivatives.

Synthesis via Guanylation with Cyanamide

An alternative route employs cyanamide as the guanylating agent, often catalyzed by a Lewis acid. This method is advantageous for its use of readily available starting materials.[10]

Experimental Protocol:

-

Reaction Setup:

-

To a solution of 4-fluoroaniline (1.0 eq) and cyanamide (1.2 eq) in a suitable solvent (e.g., water or acetonitrile), add a catalytic amount of a Lewis acid such as scandium(III) triflate (Sc(OTf)₃) (5-10 mol%).[10]

-

-

Reaction Execution:

-

Stir the mixture at a temperature ranging from room temperature to 60°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude material via flash chromatography to obtain the desired product.

-

Biological Activities and Mechanisms of Action

Guanidine derivatives exhibit a wide array of biological activities by interacting with diverse molecular targets. The specific activity of a this compound analog is determined by the other substituents on the guanidine core.

Anticancer Activity via DNA Interaction

Many guanidine-containing compounds function as anticancer agents by binding to the minor groove of DNA.[2][7] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The positively charged guanidinium group interacts favorably with the negatively charged phosphate backbone of DNA.[2]

Mechanism of Action: DNA Minor Groove Binding

-